Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester
Overview
Description
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of bromine and hydroxyl groups in its structure makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions. The resulting thieno[2,3-b]pyridine intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-oxo-, ethyl ester.
Reduction: Formation of thieno[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-, ethyl ester.
Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase enzymes by binding to their active sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-b]pyridine-5-carboxylic acid, 2-chloro-4-hydroxy-, ethyl ester
- Thieno[2,3-b]pyridine-5-carboxylic acid, 2-methyl-4-hydroxy-, ethyl ester
- Thieno[2,3-b]pyridine-5-carboxylic acid, 2-iodo-4-hydroxy-, ethyl ester
Uniqueness
Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives .
Properties
IUPAC Name |
ethyl 2-bromo-4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c1-2-15-10(14)6-4-12-9-5(8(6)13)3-7(11)16-9/h3-4H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCGKRPWQSKSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529078 | |
Record name | Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55503-18-9 | |
Record name | Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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